molecular formula C16H16Cl2N2O4 B4070842 methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4070842
M. Wt: 371.2 g/mol
InChI Key: WWSIUHQCLJUGPB-UHFFFAOYSA-N
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Description

Methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a unique chemical compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, characterized by its distinct structure, offers a rich area of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, researchers typically employ a series of reaction steps. These may include the use of starting materials such as 4-(allyloxy)-3,5-dichlorophenyl derivatives, which undergo various chemical transformations including esterification, cyclization, and methylation.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthesis process to meet demand. This requires optimization of reaction conditions such as temperature, pressure, and solvent choice, to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are often integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or molecular oxygen.

  • Reduction: Reduction reactions may involve reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Sodium borohydride in methanol or lithium aluminium hydride in anhydrous ether.

  • Substitution: Nucleophiles like ammonia or alkylamines under basic conditions.

Major Products

Oxidation typically yields compounds with higher oxidation states, whereas reduction can produce alcohols or amines. Substitution reactions often result in the replacement of chlorine atoms with various nucleophiles, creating a plethora of derivatives.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It's often used in the development of novel catalysts and as a building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme interactions and inhibitor design. It provides insights into the mechanisms of enzyme catalysis and inhibition, aiding in the development of therapeutic agents.

Medicine

Medically, methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is explored for its potential as a drug candidate. Its bioactive properties are investigated for treatments of various diseases, including cancer and bacterial infections.

Industry

Industrially, this compound is employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers, coatings, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets within biological systems. It may act by binding to enzyme active sites, thereby inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes critical to cellular function.

Comparison with Similar Compounds

When compared to similar compounds, methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate stands out due to its distinctive structure and reactivity. Similar compounds include other pyrimidinecarboxylate derivatives, such as:

  • Methyl 4-(4-methoxy-3,5-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

  • Ethyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

The uniqueness of this compound lies in its allyloxy and dichlorophenyl groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl 4-(3,5-dichloro-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c1-4-5-24-14-10(17)6-9(7-11(14)18)13-12(15(21)23-3)8(2)19-16(22)20-13/h4,6-7,13H,1,5H2,2-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSIUHQCLJUGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Cl)OCC=C)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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